N-[4-(4-methylpiperazin-1-yl)phenyl]-1-(methylsulfonyl)piperidine-3-carboxamide
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Overview
Description
1-METHANESULFONYL-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with significant applications in medicinal chemistry. It is known for its potential as a therapeutic agent, particularly in the treatment of various cancers due to its inhibitory effects on specific protein kinases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHANESULFONYL-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The process includes:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methanesulfonyl Group: This is achieved through sulfonylation reactions using methanesulfonyl chloride in the presence of a base.
Attachment of the Piperazine Moiety: This step involves the reaction of the intermediate with 4-methylpiperazine under suitable conditions.
Final Coupling Reaction: The final product is obtained by coupling the intermediate with the appropriate carboxamide derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-METHANESULFONYL-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-METHANESULFONYL-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It is investigated for its potential as an anticancer agent due to its inhibitory effects on protein kinases.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves the inhibition of specific protein kinases, such as Protein Kinase B (PKB or Akt). This inhibition disrupts intracellular signaling pathways that regulate cell growth and survival, leading to the suppression of tumor growth .
Comparison with Similar Compounds
4-AMino-1-Methanesulfonylpiperidine: This compound shares the methanesulfonyl and piperidine moieties but lacks the piperazine and phenyl groups.
N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide: This compound has a similar piperazine and phenyl structure but differs in the core scaffold.
Uniqueness: 1-METHANESULFONYL-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activity and therapeutic potential.
Properties
Molecular Formula |
C18H28N4O3S |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-1-methylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C18H28N4O3S/c1-20-10-12-21(13-11-20)17-7-5-16(6-8-17)19-18(23)15-4-3-9-22(14-15)26(2,24)25/h5-8,15H,3-4,9-14H2,1-2H3,(H,19,23) |
InChI Key |
PUBYOBHIRQDURV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3CCCN(C3)S(=O)(=O)C |
Origin of Product |
United States |
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